molecular formula C6H8Cl2O2S2 B182244 3,3'-Disulfanediyldipropanoyl chloride CAS No. 1002-18-2

3,3'-Disulfanediyldipropanoyl chloride

Cat. No.: B182244
CAS No.: 1002-18-2
M. Wt: 247.2 g/mol
InChI Key: VURCJRMYKFUQSW-UHFFFAOYSA-N
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Description

3,3'-Disulfanediyldipropanoyl chloride is a specialized organic compound that serves as a critical building block in synthetic chemistry, valued for its bifunctional acyl chloride groups linked by a reducible disulfide bond. Its primary research application lies in the synthesis of complex molecules and functional materials where the incorporation of a disulfide bridge is desired. The compound's mechanism of action is characterized by its high reactivity as an acylating agent; the chloride groups are excellent leaving groups, enabling efficient nucleophilic substitution reactions with amines to form amide linkages or with alcohols to form esters. The unique disulfide moiety within the molecular backbone allows the formed conjugate to be cleaved under reducing conditions, a property exploited in the design of stimuli-responsive drug delivery systems, reversible polymer networks, and proteomics research for cleavable crosslinkers. This makes it a valuable reagent for exploring dynamic covalent chemistry and for creating materials with tailored degradation profiles. Furthermore, its structure facilitates the study of sulfur-sulfur bond reactivity and its role in modifying the physicochemical properties of advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chloro-3-oxopropyl)disulfanyl]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURCJRMYKFUQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298375
Record name 3,3′-Dithiobis[propanoyl chloride]
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Molecular Weight

247.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-18-2
Record name 3,3′-Dithiobis[propanoyl chloride]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dithiobis[propanoyl chloride]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoyl chloride, 3,3'-dithiobis
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Disulfanediyldipropanoyl chloride can be synthesized through the reaction of 3,3’-dithiobis(propanoic acid) with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride compound .

Industrial Production Methods: In an industrial setting, the synthesis of 3,3’-Disulfanediyldipropanoyl chloride may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Disulfanediyldipropanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3,3'-Disulfanediyldipropanoyl chloride serves as a reagent in organic synthesis, facilitating the formation of various derivatives such as amides, esters, and thioesters through substitution reactions. The electrophilic nature of the acyl chloride groups allows for effective reactions with nucleophiles like amines and alcohols.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its ability to form stable derivatives. Notably, derivatives of this compound have demonstrated inhibitory effects on thioredoxin reductase, an enzyme linked to cancer cell proliferation. This activity suggests potential applications in cancer therapy by inducing apoptosis in malignant cells through reactive oxygen species production .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique structure enhances reactivity compared to similar compounds, making it valuable in creating functional materials.

Case Study 1: Drug Development

A study published in a patent document highlights the use of binding unit-drug conjugates involving this compound for cancer treatment. The conjugate demonstrated efficacy in targeting cancer cells while minimizing side effects associated with conventional therapies .

Case Study 2: Organic Synthesis Innovations

Research conducted by George M. Whitesides at Harvard University illustrated the application of this compound in developing paper-based sensors for chemical detection. The unique reactivity of the compound allowed for innovative approaches in sensor technology, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediyldipropanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The acyl chloride groups readily react with nucleophiles to form stable derivatives, while the disulfide bond can be reduced to thiol groups. These reactions are facilitated by the electrophilic nature of the acyl chloride groups and the susceptibility of the disulfide bond to reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 3,3'-disulfanediyldipropanoyl chloride is compared to three analogous compounds: 3,3'-dithiodipropionic acid, propanoyl chloride, and 4,4'-sulfonyldiphenol (a sulfone analog). Key differences in reactivity, stability, and functional utility are summarized below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Stability Applications
This compound C₆H₈Cl₂O₂S₂ -COCl, -S-S- High (acyl chloride hydrolysis, disulfide redox) Moderate (sensitive to moisture) Polymer cross-linkers, redox-responsive materials
3,3'-Dithiodipropionic acid C₆H₁₀O₄S₂ -COOH, -S-S- Moderate (carboxylic acid reactions) High (stable in air) Bioconjugation, hydrogels
Propanoyl chloride C₃H₅ClO -COCl Extremely high (rapid hydrolysis) Low (requires anhydrous storage) Acylation reactions, pharmaceuticals
4,4'-Sulfonyldiphenol C₁₂H₁₀O₄S -OH, -SO₂- Low (sulfone inertness) Very high Epoxy resins, flame retardants

Key Findings

Reactivity: The acyl chloride groups in this compound enable rapid nucleophilic substitution, akin to propanoyl chloride. However, the disulfide bridge moderates its reactivity compared to monomeric propanoyl chloride, reducing hydrolysis rates in aqueous environments. In contrast, 4,4'-sulfonyldiphenol exhibits minimal reactivity due to the stability of its sulfone (-SO₂-) group, which resists redox and hydrolytic degradation.

Stability: The disulfide bond in this compound is susceptible to cleavage by reducing agents (e.g., dithiothreitol), unlike the robust sulfone bridge in 4,4'-sulfonyldiphenol. 3,3'-Dithiodipropionic acid, lacking acyl chlorides, demonstrates superior air and moisture stability, making it preferable for biomedical applications.

Functional Utility: this compound is uniquely suited for synthesizing redox-responsive polymers. For example, its disulfide bond can reversibly break and reform under oxidative/reductive conditions, enabling dynamic materials. 4,4'-Sulfonyldiphenol’s thermal and chemical inertness makes it ideal for high-performance thermosetting plastics.

Structural Insights

  • Supplementary structural diagrams (e.g., ’s Figure 1A–1B) highlight that sulfone- and disulfide-linked compounds differ in bond angles and electronic configurations. The -SO₂- group in 4,4'-sulfonyldiphenol creates a tetrahedral geometry, while the -S-S- bond in this compound adopts a dihedral angle of ~90°, influencing steric interactions.

Biological Activity

3,3'-Disulfanediyldipropanoyl chloride, also known as 3,3'-dithiodipropanoyl chloride, is a compound of significant interest due to its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.

  • Chemical Formula : C₆H₁₀ClO₂S₂
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1119-62-6
  • Density : 1.5 g/cm³
  • Melting Point : 155-158 °C
  • Boiling Point : 431.1 °C

The biological activity of this compound is primarily attributed to its ability to form reactive oxygen species (ROS) and its interactions with cellular components. It has been shown to interact with various molecular targets, leading to enhanced apoptotic effects in cancer cells.

Key Mechanisms:

  • Formation of Nanoaggregates : The compound can form nanoaggregates that enhance cellular uptake and target specific cancer cells more effectively than its non-aggregated form .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing ROS levels, which leads to mitochondrial damage and cell death .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity:

  • Cell Lines Tested : HUH7 hepatoma cells.
  • IC50 Value : Approximately 4.3 μM against HUH7 cells, demonstrating significant cytotoxicity while showing lower toxicity towards normal cells (L02) at similar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • It displays activity against various bacterial strains, although specific data on the spectrum of activity is limited in the current literature.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Liu et al. (2022)Antitumor efficacyDemonstrated that CPUL1-DA nanoaggregates formed with this compound significantly improved antitumor efficacy against HUH7 cells compared to free CPUL1 .
Talanta et al. (2007)Electrochemical behaviorInvestigated the behavior of dopamine at self-assembled monolayers of this compound, indicating potential applications in biosensors .
Fakhri et al. (2022)Polyphenols and oxidative stressDiscussed the role of compounds like this compound in modulating oxidative stress pathways relevant to cancer biology .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3'-Disulfanediyldipropanoyl chloride in laboratory environments?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) and ensure local exhaust ventilation to minimize inhalation of dust or vapors .
  • Avoid dust formation by employing wet methods or closed systems. Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources .
  • Emergency measures: For skin/eye contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. How should researchers design experiments to mitigate health risks during synthesis or reactions involving this compound?

  • Methodological Answer :

  • Conduct reactions in fume hoods with sealed apparatus to prevent airborne release.
  • Perform pre-experiment risk assessments to identify exothermic reaction risks or hazardous decomposition products (e.g., CO, CO₂) .
  • Implement air quality monitoring and enforce PPE compliance. Ensure accessible emergency showers/eye-wash stations .

Q. What are the recommended storage conditions to preserve the stability of this compound?

  • Methodological Answer :

  • Store in cool, dry environments (<25°C) with inert gas purging (e.g., nitrogen) to prevent moisture absorption .
  • Keep containers tightly sealed and segregated from incompatible substances (e.g., strong oxidizers) .
  • Regularly inspect storage conditions using humidity sensors and thermal stability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound during risk assessment?

  • Methodological Answer :

  • Conduct systematic meta-analyses of existing studies to identify data gaps (e.g., limited ecotoxicity data in ).
  • Perform comparative in vitro assays (e.g., Ames test for mutagenicity) and validate with dose-response analyses.
  • Cross-reference structural analogs (e.g., benzidine derivatives) to infer potential carcinogenicity or mutagenicity .

Q. What advanced techniques are suitable for analyzing decomposition products under experimental conditions?

  • Methodological Answer :

  • Use GC-MS or FT-IR spectroscopy to identify volatile decomposition products (e.g., CO, CO₂ noted in ).
  • Employ thermogravimetric analysis (TGA) to study thermal degradation patterns.
  • Simulate extreme conditions (e.g., high temperature/pressure) to predict stability limits and decomposition pathways .

Q. How to evaluate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Conduct OECD 301 biodegradation assays to measure microbial breakdown rates.
  • Analyze hydrolysis kinetics at varying pH/temperature using HPLC to track degradation products.
  • Apply QSAR models to predict bioaccumulation based on physicochemical properties (e.g., logP, water solubility) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity or carcinogenicity data?

  • Methodological Answer :

  • Replicate conflicting studies under standardized OECD guidelines (e.g., Test No. 471 for bacterial reverse mutation).
  • Perform statistical power analyses to assess sample size adequacy in prior experiments.
  • Investigate batch-to-batch variability in compound purity using HPLC-UV and NMR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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